(E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide
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Overview
Description
(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, alkoxides, and thiolates
Major Products Formed
Oxidation: Corresponding oxides and quinones
Reduction: Amines and hydrazines
Substitution: Derivatives with different functional groups replacing the amino group
Scientific Research Applications
(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide
- (E)-N’-(1-(4-aminophenyl)ethylidene)-2-chlorobenzohydrazide
- (E)-N’-(1-(4-aminophenyl)ethylidene)-2-nitrobenzohydrazide
Uniqueness
(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide is unique due to the presence of the methyl group on the benzohydrazide moiety. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs with different substituents, the methyl group may enhance the compound’s stability and biological activity.
Properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-3-4-6-15(11)16(20)19-18-12(2)13-7-9-14(17)10-8-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNCXOWISUFIS-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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